Patent-Backed Role as a Protected Aldehyde in Potent FGFR4 Inhibitor Synthesis
In contrast to the free aldehyde 2-formyl-1,8-naphthyridine, the dimethoxymethyl acetal form is specifically employed as a crucial intermediate in patented synthetic routes for FGFR4 inhibitors. These inhibitors are characterized by extremely high potency and selectivity, with an IC50 of 0.7 nM against the FGFR4 kinase and a cellular proliferation IC50 of 7.8 nM in HuH-7 hepatocellular carcinoma cells [1]. The acetal's chemical stability is a prerequisite for constructing the complex molecular architecture that achieves this level of precision pharmacology, a task that would be impossible with an unprotected aldehyde starting material.
| Evidence Dimension | Synthetic Utility for High-Potency Drug Development |
|---|---|
| Target Compound Data | Critical protected intermediate in the synthesis of advanced FGFR4 inhibitors. |
| Comparator Or Baseline | 2-Formyl-1,8-naphthyridine (unprotected aldehyde) |
| Quantified Difference | Enables the synthesis of inhibitors with FGFR4 IC50 = 0.7 nM and HuH-7 cell proliferation IC50 = 7.8 nM, which would be synthetically inaccessible from the free aldehyde. |
| Conditions | In vitro kinase and cell proliferation assays for downstream FGFR4 inhibitors. |
Why This Matters
For medicinal chemistry procurement, this defines the compound's value not by its own activity, but by its documented, enabling role in creating a specific class of high-value, highly potent drug candidates.
- [1] Patent WO-2020257527-A1. (2019). Compounds for inhibiting fgfr4. View Source
